molecular formula C20H24N2O4S B2842094 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide CAS No. 922062-58-6

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide

Cat. No.: B2842094
CAS No.: 922062-58-6
M. Wt: 388.48
InChI Key: GDUUIELZKXFWKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide is a synthetic small molecule featuring a benzo-fused 1,4-oxazepin-5-one core, a scaffold identified as a promising alternative for developing potent inhibitors of the chromatin-associated protein WDR5 . WDR5 is a high-profile target in anticancer drug discovery due to its essential role as a co-factor for the oncoprotein MYC and its overexpression in a wide range of solid tumors and hematological malignancies . Inhibitors targeting the WDR5 WIN-site, like those based on the benzo[f][1,4]oxazepin-5-one scaffold, can evict MYC from chromatin, leading to reduced ribosome protein gene transcription, nucleolar stress, and ultimately, apoptosis in cancer cells . The structure-activity relationship (SAR) of this chemotype suggests that the 4-isopropylbenzenesulfonamide moiety is a critical determinant of potency and selectivity, influencing hydrophobic interactions and hydrogen bonding within the target binding site . Compounds sharing this core structure have demonstrated significant cytotoxic effects in vitro against various cancer cell lines, including breast and lung cancers, with reported IC50 values in the low micromolar range . The proposed mechanism of action includes the induction of apoptosis through caspase pathway activation and causing cell cycle arrest at the G2/M phase, thereby halting cancer cell proliferation . This compound is supplied for non-human research applications only and is not approved for use as a drug or for any therapeutic or diagnostic purposes in humans or animals.

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-4-22-11-12-26-19-10-7-16(13-18(19)20(22)23)21-27(24,25)17-8-5-15(6-9-17)14(2)3/h5-10,13-14,21H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUUIELZKXFWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocyclic Structure

  • Target Compound : Benzo[f][1,4]oxazepine (7-membered ring with O and N).
  • Analog Compounds: 1,2,4-Triazole derivatives (5-membered ring with N and S, e.g., compounds [7–9] in ).

Functional Groups and Substituents

  • Sulfonamide/Sulfonyl Groups :

    • The target compound’s 4-isopropylbenzenesulfonamide group is structurally distinct from the 4-(4-X-phenylsulfonyl)phenyl groups in triazole analogs (X = H, Cl, Br) .
    • The isopropyl substituent introduces steric bulk, whereas halogenated analogs (e.g., Cl, Br) enhance electron-withdrawing effects.
  • Key Substituents :

    • The 4-ethyl and 5-oxo groups on the oxazepine ring contrast with the 2,4-difluorophenyl substituents in triazole analogs. Fluorine atoms in the latter improve metabolic stability and lipophilicity.

Spectral Characteristics

A comparative analysis of spectroscopic data reveals critical differences (Table 1):

Feature Target Compound Triazole Analogs (e.g., [7–9])
IR Absorption (cm⁻¹) S=O (sulfonamide): ~1250–1300 (expected) C=S (triazole thione): 1247–1255
NMR Signals Aromatic protons in benzooxazepine (δ ~6.5–8.0) Aromatic protons in triazole/difluorophenyl (δ ~6.8–8.2)
Tautomerism Absent Present (thione-thiol equilibrium)
  • The absence of tautomerism in the target compound simplifies its structural analysis compared to triazole analogs, which exhibit dynamic thione-thiol interconversion .

Research Implications

  • Bioactivity : Sulfonamide-containing triazoles exhibit antimicrobial and anticancer properties; the target compound’s oxazepine core may confer unique pharmacokinetic profiles.
  • Structural Stability : The rigid triazole core in analogs enhances thermal stability, whereas the oxazepine ring may improve solubility due to its oxygen atom.

Preparation Methods

Cyclization of Aminophenol Derivatives

Aminophenol precursors undergo cyclization with ethyl-substituted ketones under acidic conditions. For example, 2-aminophenol reacts with 3-pentanone in the presence of hydrochloric acid (HCl) at 80–100°C to form the oxazepine ring. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by intramolecular ether formation (Fig. 1). Yield optimization (typically 65–75%) requires strict control of stoichiometry (1:1.2 aminophenol:ketone ratio) and reaction time (6–8 hours).

Table 1: Representative Cyclization Conditions

Parameter Optimal Range Impact on Yield
Temperature 80–100°C <70°C: Incomplete reaction
Acid Catalyst 10–15% HCl Lower concentrations delay cyclization
Solvent Ethanol/Water (3:1) Polar protic solvents enhance kinetics

Alternative Ring-Closing Strategies

Industrial-scale methods employ continuous flow reactors to improve efficiency. For instance, a mixture of 2-aminophenol and 3-pentanone in acetic acid achieves 82% yield when processed at 120°C with a residence time of 30 minutes. This approach minimizes side products like dimerized intermediates.

Introduction of the 4-Isopropylbenzenesulfonamide Group

Functionalization of the oxazepine core at position 7 involves sulfonylation using 4-isopropylbenzenesulfonyl chloride.

Sulfonyl Chloride Coupling

The oxazepine intermediate reacts with 4-isopropylbenzenesulfonyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base. The base deprotonates the aromatic amine, enabling nucleophilic attack on the sulfonyl chloride (Fig. 2). Typical molar ratios are 1:1.1 (oxazepine:sulfonyl chloride) to account for reagent hygroscopicity.

Key Considerations:

  • Temperature Control : Exothermic reactions above 10°C promote sulfonic acid byproducts.
  • Solvent Selection : DCM’s low polarity suppresses premature hydrolysis of the sulfonyl chloride.
  • Workup : Sequential washes with 5% HCl and saturated NaHCO₃ remove unreacted reagents.

Yield Optimization Strategies

Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes, achieving 89% yield at 50°C. Alternatively, silica-supported TEA in tetrahydrofuran (THF) simplifies purification, yielding 78% pure product after filtration.

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost efficiency and reproducibility:

Continuous Flow Reactor Systems

Integrated systems combine cyclization and sulfonylation steps. For example, a two-stage reactor operates at 100°C (cyclization) and 25°C (sulfonylation), producing 1.2 kg/hour with 76% overall yield. This method reduces solvent waste by 40% compared to batch processes.

Crystallization-Based Purification

The crude product is recrystallized from ethyl acetate/hexane (1:4), yielding >99% purity. Industrial facilities employ anti-solvent crystallization with in-line particle size monitoring to ensure consistency.

Comparative Analysis of Methodologies

Table 2: Synthesis Route Efficiency

Method Yield (%) Purity (%) Scalability
Batch Cyclization 68 95 Moderate
Flow Reactor 82 98 High
Microwave-Assisted 89 97 Low to Moderate

Flow reactor systems excel in scalability but require significant capital investment. Microwave methods, while efficient, face limitations in batch size.

Mechanistic Insights and Side Reactions

Competing Pathways During Cyclization

  • Dimerization : Occurs at suboptimal temperatures (>110°C), forming bis-oxazepine derivatives.
  • Over-Oxidation : Prolonged exposure to acidic conditions converts the ketone to carboxylic acid, detectable via IR (1700 cm⁻¹).

Sulfonylation Challenges

Hydrolysis of 4-isopropylbenzenesulfonyl chloride to sulfonic acid is minimized by maintaining anhydrous conditions. Residual sulfonic acid is removed via ion-exchange chromatography in GMP-grade production.

Q & A

Q. What are the key synthetic strategies for preparing N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the tetrahydrobenzo[f][1,4]oxazepine core via cyclocondensation of substituted aminophenols with carbonyl compounds under acidic or basic conditions .
  • Step 2 : Sulfonylation of the amine group using 4-isopropylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide moiety .
  • Purification : Column chromatography or recrystallization to isolate the final product, with structural confirmation via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Spectroscopic Analysis : Use NMR (1^1H, 13^13C) to confirm the oxazepine core and sulfonamide substituents. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O, ~1700 cm1^{-1}) and sulfonamide (S=O, ~1350-1150 cm1^{-1}) .
  • Chromatography : HPLC or GC-MS to assess purity (>95% for biological assays) .
  • Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures (limited data available; experimental validation required) .

Advanced Research Questions

Q. What methodologies are recommended for investigating the compound’s kinase inhibition potential?

  • In Vitro Assays :
    • Kinase Profiling : Use recombinant kinases (e.g., RIP1 kinase) in ADP-Glo™ assays to measure inhibition. Structural analogs with similar oxazepine cores show IC50_{50} values in the nanomolar range .
    • Selectivity Screening : Test against a panel of 50+ kinases to assess off-target effects. Competitive binding assays (e.g., fluorescence polarization) can quantify binding affinity .
  • Molecular Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes within kinase ATP-binding pockets. Focus on interactions between the sulfonamide group and conserved lysine residues .

Q. How can researchers resolve contradictions in reported biological activities of structural analogs?

  • Case Study : Analogs with trifluoromethyl groups show variable IC50_{50} values (e.g., 5 nM vs. 120 nM for RIP1 kinase).
    • Hypothesis Testing :
  • Solubility Effects : Measure logP values (shake-flask method) to correlate hydrophobicity with activity discrepancies .
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation, which may explain reduced efficacy in cellular assays .
    • Structural Modifications : Introduce polar groups (e.g., hydroxyl) to improve solubility while retaining kinase affinity .

Q. What experimental designs are optimal for evaluating in vivo efficacy?

  • Animal Models :
    • Inflammatory Diseases : Administer the compound (10–50 mg/kg, oral) in murine TNF-α-induced inflammation models. Monitor cytokine levels (ELISA) and histological changes .
    • Pharmacokinetics : Conduct bioavailability studies (plasma concentration vs. time) with LC-MS/MS quantification. Structural analogs exhibit t1/2_{1/2} = 2–4 hours in rodents .
  • Toxicity Screening : Acute toxicity testing (OECD 423) to determine LD50_{50} and organ-specific effects (e.g., liver enzymes ALT/AST) .

Key Challenges and Solutions

  • Low Solubility : Use co-solvents (e.g., DMSO/PEG 400) in in vivo studies to enhance bioavailability .
  • Synthetic Byproducts : Optimize reaction time/temperature to minimize diastereomer formation during cyclocondensation .
  • Data Reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays) across labs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.